molecular formula C19H19N3O5S B2747218 1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 879930-26-4

1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2747218
CAS No.: 879930-26-4
M. Wt: 401.44
InChI Key: OGZOITFFPLASDZ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-d]imidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethylphenyl and 4-nitrophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Oxidation to form the 5,5-dioxide: This step involves the oxidation of the sulfur atom in the thieno ring, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the aromatic rings or the thieno ring.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethylphenyl)-3-(4-nitrophenyl)urea: Similar structure but lacks the thieno[3,4-d]imidazole core.

    3,4-dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-3-4-16(9-13(12)2)21-18-11-28(26,27)10-17(18)20(19(21)23)14-5-7-15(8-6-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZOITFFPLASDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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